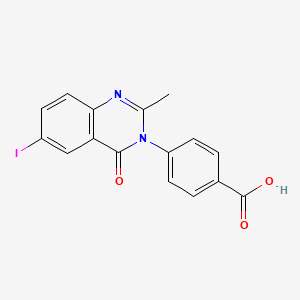

4-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid

描述

4-(6-Iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a quinazolinone derivative featuring a benzoic acid moiety fused to a substituted quinazolinone core. The compound’s structure includes a 6-iodo substituent on the quinazolinone ring, a 2-methyl group, and a 4-oxo-3,4-dihydroquinazolin-3-yl backbone linked to the para position of benzoic acid. The benzoic acid group further enables conjugation with peptides or other bioactive moieties, as demonstrated in related studies .

属性

IUPAC Name |

4-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O3/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(3-6-12)16(21)22/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXARHESJLHDIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

Iodination: Introduction of the iodine atom at the 6-position can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).

Attachment of the Benzoic Acid Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid group to the quinazolinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the iodine atom.

科学研究应用

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its quinazolinone core.

Antimicrobial Activity: Potential antimicrobial properties.

Medicine

Drug Development: Studied for potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

作用机制

The mechanism of action would depend on the specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its target.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The compound is structurally distinct from other quinazolinone derivatives due to its iodine substitution and benzoic acid linkage. Key comparisons include:

Substituent Effects on Physicochemical Properties

- Iodo vs. Nitro Groups : The 6-iodo substituent in the target compound provides stronger halogen bonding compared to nitro groups (e.g., in nitroimidazole derivatives like compound 6 in ). This enhances interactions with protein targets (e.g., kinases) but increases molecular weight and lipophilicity.

- Benzoic Acid vs. Azo Linkages : Unlike azo-linked benzothiazolyl derivatives (e.g., 2-hydroxy-4-substituted-3-(benzothiazolyl)azo-benzoic acids ), the target compound lacks an azo group, reducing redox sensitivity and improving stability under physiological conditions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

生物活性

4-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a quinazoline core substituted with an iodo group and a benzoic acid moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Several studies have investigated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Neuroprotective Effects : Quinazoline derivatives have been noted for their neuroprotective properties. In particular, compounds exhibiting acetylcholinesterase (AChE) inhibitory activity may have potential in treating neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : The antioxidant potential of quinazolines has been explored, with findings indicating that these compounds can scavenge free radicals and protect against oxidative stress .

Anticancer Studies

A study focusing on quinazoline derivatives demonstrated that certain modifications could enhance their cytotoxicity against breast cancer cell lines. The most active derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating a potent anticancer effect .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | MDA-MB-231 | 19.9 |

| 15 | SH-SY5Y | 33.9 |

| 16 | MDA-MB-231 | 15.7 |

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways characterized by upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (Bcl-xL) .

- Inhibition of AChE : This action may contribute to neuroprotective effects by increasing acetylcholine levels in synapses .

Case Studies

- Case Study on Neuroprotection : A recent study evaluated the neuroprotective effects of various quinazoline derivatives in irradiated mice models. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive functions post-radiation exposure .

- Antioxidant Screening : In vitro assays demonstrated that certain derivatives possess strong antioxidant properties, which were attributed to their ability to inhibit lipid peroxidation and scavenge free radicals effectively .

常见问题

Q. What synthetic methodologies are most effective for preparing 4-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with substituted acetamides under acidic conditions, followed by iodination at the 6-position using iodine monochloride (ICl) .

- Benzoic Acid Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the benzoic acid moiety. Optimize yields (e.g., 60–75%) by controlling temperature (80–100°C) and using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and recrystallization in ethanol/water mixtures.

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Quinazolinone iodination | ICl, CH₃COOH, 50°C | 68 | 98% | |

| Benzoic acid coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | 95% |

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, 2500–3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Use DEPT-135 to distinguish CH₃ from quaternary carbons .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).

- pKa Determination : Employ potentiometric titration (e.g., GLpKa) or UV-Vis spectroscopy at varying pH .

- LogP : Measure via HPLC with a C18 column and calibrate against standards (e.g., octanol-water partitioning) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell viability via MTT assays.

- Structural Confirmation : Re-analyze batch purity via HPLC and X-ray crystallography (SHELXL refinement) to rule out polymorphic effects .

- Meta-Analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) with flexible side-chain residues. Validate with MD simulations (100 ns) in GROMACS .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonding with benzoic acid) using Schrödinger Phase.

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

- LC-MS/MS Monitoring : Track degradation products (e.g., deiodination or oxidation) with a C18 column and ESI+ ionization.

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay equations.

Q. Table 2: Stability Data in Simulated Gastric Fluid (pH 1.2)

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 0 | 100 | N/A |

| 24 | 82 | Deiodinated analog |

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。